4-(叔丁基)-2-碘苯酚

描述

4-(tert-Butyl)-2-iodophenol is a chemical compound that is not directly mentioned in the provided papers. However, related compounds such as 2,4-di-tert-butyl phenol , 2,4,6-tri-tert-butylphenol , and 4-tert-butylphenol have been studied for various properties and applications. These studies provide insights into the behavior of tert-butylphenols, which can be extrapolated to understand the characteristics of 4-(tert-Butyl)-2-iodophenol.

Synthesis Analysis

The synthesis of tert-butylphenol derivatives typically involves the alkylation of phenols with isobutylene in the presence of a catalyst such as sulfuric acid . For 4-(tert-Butyl)-2-iodophenol, a similar approach could be employed, followed by iodination at the ortho position relative to the phenolic hydroxyl group. The synthesis of related compounds, such as the transformation of 4-tert-butylphenols to 4-fluorophenols, involves oxidative conditions and the use of fluoride sources .

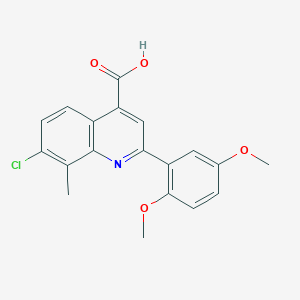

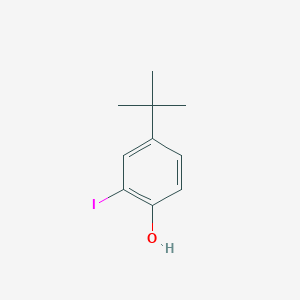

Molecular Structure Analysis

The molecular structure of tert-butylphenol derivatives is characterized by the presence of a bulky tert-butyl group attached to the phenol ring, which can influence the physical and chemical properties of the molecule. For example, the presence of the tert-butyl group in 4-tert-butylphenol can lead to the formation of dimers and other by-products during photodegradation . The structure of 2-hydroxymethyl-4-tert-butylphenol has been determined by X-ray diffraction, showing intramolecular hydrogen bonding .

Chemical Reactions Analysis

Tert-butylphenols can undergo various chemical reactions, including oxidation and photodegradation. The electrochemical oxidation of 2,4,6-tri-tert-butylphenol leads to the formation of phenoxonium ions and subsequent products depending on the solvent and conditions . The photodegradation of 4-tert-butylphenol results in the formation of 4-tert-butylcatechol and other oxidation products .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butylphenol derivatives are influenced by the presence of the tert-butyl group. These compounds typically exhibit enhanced solubility in organic solvents and may form stable complexes with metals, as seen in the case of zinc(II) complexes with o-amino phenolate ligands . The presence of tert-butyl groups can also impart antioxidant properties, protecting lipids from autoxidation during chromatography . The thermal stability and light transparency of polyimides derived from tert-butylphenol derivatives are notable, with high glass transition temperatures and low water absorption .

科学研究应用

电化学反应性

4-(叔丁基)-2-碘苯酚及其类似物因其与超氧阴离子自由基 (O2-) 的反应性而受到研究。这项通过电化学方法进行的研究突出了它们作为抗氧化剂的潜力。这些化合物的有效性通过它们降低与 O2- 氧化相关的阳极电流强度来证明,表明它们的自由基猝灭能力。该特性对于理解此类化合物在不同环境中的抗氧化行为至关重要 (Zabik 等人,2019).

催化氧化

4-(叔丁基)-2-碘苯酚在催化氧化过程中发挥作用。研究表明,二铑己内酰胺酸盐是一种催化剂,可以使用叔丁基氢过氧化物将对位取代的苯酚有效氧化为 4-(叔丁基二氧)环己二烯酮。该研究提供了对这种氧化机理以及不同酚类底物对氧化产物收率和选择性的影响的见解 (Ratnikov 等人,2011).

脱卤和产物形成

2,6-二叔丁基-4-碘苯酚的碱催化脱卤导致形成各种产物,包括新的(氧环己二烯亚基)双酚。这项研究对了解此类酚类化合物在碱性条件下(尤其是在有氧气存在的情况下)的化学行为具有重要意义,并有助于了解其转化背后的机制 (Reischl 等人,2006).

变压器油中的电化学性质

4-(叔丁基)-2-碘苯酚类似物,例如 2,6-二叔丁基-4-甲基苯酚,用作变压器油中的抗氧化剂。对这些化合物在变压器油中的电化学性质的研究有助于开发确定其浓度和在这些工业应用中的有效性的方法 (Zhou 等人,2012).

热化学和动力学研究

与 4-(叔丁基)-2-碘苯酚在结构上相关的双酚抗氧化剂的热化学和动力学性质已经得到研究。这项研究提供了对这些化合物的均裂反应性的见解,有助于更广泛地了解它们的抗氧化和聚合抑制特性 (Lucarini 等人,2001).

电化学氧化与化学氧化

叔丁基化苯酚(包括类似于 4-(叔丁基)-2-碘苯酚的化合物)的选择性电化学氧化已与化学氧化进行了比较。这项研究突出了氧化过程中空间位阻和氢键等结构因素的影响 (Zabik 等人,2016).

作用机制

Target of Action

Related compounds such as tert-butanol have been shown to interact with several proteins, including ribonuclease pancreatic, triosephosphate isomerase, methionine aminopeptidase 2, biphenyl-2,3-diol 1,2-dioxygenase, and calmodulin . These proteins play crucial roles in various biological processes, including protein synthesis, glycolysis, and calcium signaling .

Mode of Action

It’s known that tert-butyl groups can be used as probes for nmr studies of macromolecular complexes . This suggests that the compound might interact with its targets in a way that alters their structure or function, leading to changes in the biological processes they are involved in .

Biochemical Pathways

The tert-butyl group is known to have unique reactivity patterns and is involved in various chemical transformations and biosynthetic and biodegradation pathways .

Pharmacokinetics

Related compounds such as tert-butanol have been shown to have high gi absorption and are able to permeate the blood-brain barrier .

Result of Action

Related compounds such as 2,4-ditert butyl phenol have been shown to have antioxidant effects, effectively suppressing oxidation and preventing material degradation and disintegration . They also have fungicidal activity and cytotoxic activity against certain cancer cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-(tert-Butyl)-2-iodophenol. For instance, temperature, pH, and the presence of other solutes or interfaces can affect the stability of the compound . Moreover, the compound’s action may be influenced by its concentration in the environment and the presence of other interacting substances .

安全和危害

属性

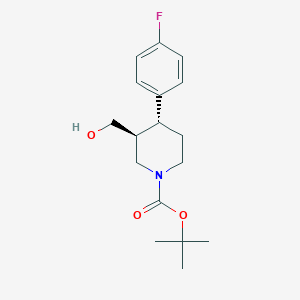

IUPAC Name |

4-tert-butyl-2-iodophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13IO/c1-10(2,3)7-4-5-9(12)8(11)6-7/h4-6,12H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTNQNHHVSJPDSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70436332 | |

| Record name | 4-(tert-Butyl)-2-iodophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70436332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

38941-98-9 | |

| Record name | 4-(tert-Butyl)-2-iodophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70436332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-tert-butyl-2-iodophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Bromo-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B1277487.png)